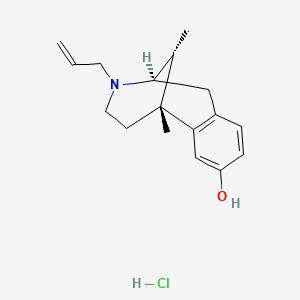![molecular formula C27H24N8O4 B12052198 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide CAS No. 478250-78-1](/img/structure/B12052198.png)
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring:
Hydrazide formation: This involves the reaction of hydrazine derivatives with carboxylic acid or ester precursors.
Final coupling: The final step involves the coupling of the oxadiazole and triazole intermediates with the hydrazide derivative under suitable conditions, often using catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to the modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
- 4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide stands out due to its combination of multiple functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
478250-78-1 |
|---|---|
Fórmula molecular |
C27H24N8O4 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C27H24N8O4/c1-2-37-22-15-19(13-14-21(22)38-17-18-9-5-3-6-10-18)16-29-31-27(36)24-23(20-11-7-4-8-12-20)30-34-35(24)26-25(28)32-39-33-26/h3-16H,2,17H2,1H3,(H2,28,32)(H,31,36)/b29-16+ |
Clave InChI |
ZRSGGUNMBUUVBI-MUFRIFMGSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12052127.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12052138.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)


![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)

